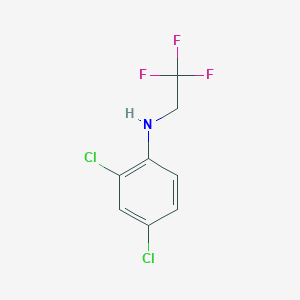

2,4-dichloro-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

Molecular Formula |

C8H6Cl2F3N |

|---|---|

Molecular Weight |

244.04 g/mol |

IUPAC Name |

2,4-dichloro-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H6Cl2F3N/c9-5-1-2-7(6(10)3-5)14-4-8(11,12)13/h1-3,14H,4H2 |

InChI Key |

AFGKCHAFYBAZLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2,4-dichloroaniline with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aniline ring can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions produce quinones and amines, respectively .

Scientific Research Applications

2,4-dichloro-N-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Chloro-N-(2,2,2-trifluoroethyl)aniline

- Molecular Formula : C₈H₇ClF₃N

- Molecular Weight : 209.60 g/mol

- Key Differences : The chlorine atom is positioned at the 3- instead of the 2- or 4-positions. This alters the electronic distribution, reducing steric hindrance compared to the 2,4-dichloro derivative.

- Applications : Primarily used as an intermediate in synthesizing fluorinated pharmaceuticals .

4-Chloro-N-(2,2,2-trifluoroethyl)aniline (CAS 22753-82-8)

- Molecular Formula : C₈H₇ClF₃N

- Molecular Weight : 213.59 g/mol

- Key Differences : A single chlorine at the 4-position, resulting in reduced steric effects and distinct reactivity in coupling reactions.

- Applications : Linked to the synthesis of Quazepam, a benzodiazepine sedative .

Derivatives with Additional Substituents

2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline

4-Chloro-N-[1-(2-chlorophenyl)ethyl]-2-(trifluoromethyl)aniline

- Molecular Formula : C₁₅H₁₂Cl₂F₃N

- Molecular Weight : 334.17 g/mol

- Key Differences : A bulky 2-chlorophenyl-ethyl group and trifluoromethyl substituent increase steric hindrance and electron-withdrawing effects.

- Applications: Potential use in agrochemicals due to enhanced stability .

Molecular Weight and Substituent Effects

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2,4-Dichloro-N-(2,2,2-trifluoroethyl)aniline | C₈H₆Cl₂F₃N | 248.05 | Cl (2,4), CF₃CH₂NH- |

| 3-Chloro-N-(2,2,2-trifluoroethyl)aniline | C₈H₇ClF₃N | 209.60 | Cl (3), CF₃CH₂NH- |

| 2-Bromo-N-(2,2,2-trifluoroethyl)aniline | C₈H₇BrF₃N | 254.05 | Br (2), CF₃CH₂NH- |

| 2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline | C₁₀H₁₂F₃N | 203.21 | CH₃ (2,3), CF₃CH₂NH- |

Trends :

- Halogen substituents (Cl, Br) increase molecular weight and polarity.

- Methyl groups reduce polarity but enhance lipophilicity.

Agrochemicals

The 2,4-dichloro substitution pattern is prevalent in pesticides (e.g., propiconazole and etaconazole in ) due to enhanced electrophilicity, which improves binding to biological targets . The trifluoroethyl group further stabilizes the compound against degradation .

Pharmaceuticals

- Quazepam Intermediate : 4-Chloro-N-(2,2,2-trifluoroethyl)aniline is a precursor for benzodiazepines, where the trifluoroethyl group augments blood-brain barrier penetration .

- Acaricidal Activity : Derivatives like 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline () demonstrate the role of fluorine in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dichloro-N-(2,2,2-trifluoroethyl)aniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of 2,4-dichloroaniline with 2,2,2-trifluoroethyl bromide. Key parameters include:

- Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine .

- Solvent : Polar aprotic solvents like DMF or acetonitrile at 60–80°C .

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reactivity .

Q. How is this compound characterized spectroscopically?

- Key techniques :

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.8–7.5 ppm) and trifluoroethyl CF₃ group (δ 44–46 ppm in ¹⁹F NMR) .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 261.99 (C₈H₆Cl₂F₃N) .

- FT-IR : N-H stretch (~3400 cm⁻¹), C-F stretches (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. What steric and electronic effects govern reactivity in cross-coupling reactions involving this compound?

- Steric hindrance : The trifluoroethyl group reduces accessibility to the aromatic ring, favoring meta-substitution in Suzuki-Miyaura couplings .

- Electronic effects : Electron-withdrawing Cl and CF₃ groups activate the ring for electrophilic substitution but deactivate nucleophilic pathways. DFT studies show LUMO localization at the para-Cl position .

- Case study : Palladium-catalyzed C-H arylation achieves 60% yield with bulky ligands (XPhos), mitigating steric constraints .

Q. How does the compound’s stability under acidic/basic conditions impact its use in multi-step syntheses?

- Acidic conditions (pH < 3) : Degradation via hydrolysis of the trifluoroethyl group, releasing HF (monitored by ¹⁹F NMR) .

- Basic conditions (pH > 10) : Stable up to 80°C, but prolonged exposure leads to dechlorination (GC-MS analysis recommended) .

- Mitigation : Use buffered conditions (pH 5–8) for reactions requiring extended heating .

Q. What computational models predict the compound’s interaction with biological targets?

- Docking studies : Molecular dynamics simulations suggest high affinity for cytochrome P450 enzymes due to hydrophobic CF₃/Cl interactions .

- ADMET profiling : LogP ~3.2 (moderate lipophilicity), with predicted blood-brain barrier permeability (SwissADME) .

- Contradictions : Some in vitro assays show weak inhibition (IC₅₀ > 100 μM), highlighting discrepancies between computational and experimental data .

Methodological Notes for Contradictory Data

- Synthetic yields : Discrepancies arise from solvent purity (anhydrous vs. technical grade) and catalyst loading. Control experiments with standardized reagents are critical .

- Biological activity : Variability in assay conditions (e.g., cell lines, incubation times) necessitates replication under controlled parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.